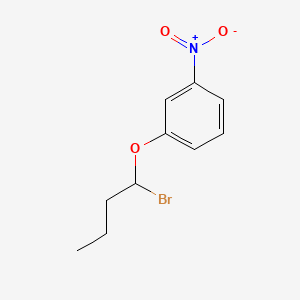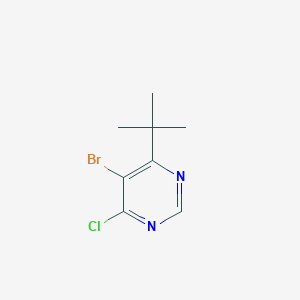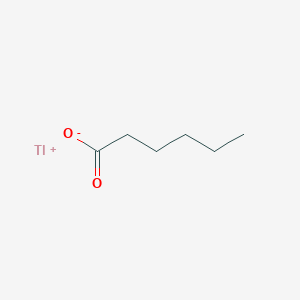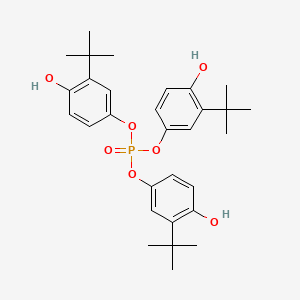
Tris(3-tert-butyl-4-hydroxyphenyl) phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(3-tert-butyl-4-hydroxyphenyl) phosphate is an organic phosphate ester compound with the molecular formula C30H39O7P. It is known for its antioxidant and ultraviolet (UV) absorbing properties, making it a valuable additive in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris(3-tert-butyl-4-hydroxyphenyl) phosphate typically involves the reaction of 3-tert-butyl-4-hydroxyphenol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction proceeds as follows: [ 3 \text{(3-tert-butyl-4-hydroxyphenol)} + \text{POCl3} \rightarrow \text{this compound} + 3 \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to facilitate the reaction. The product is then purified through crystallization or distillation to obtain a high-purity compound[2][2].
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups.
Substitution: The compound can participate in substitution reactions where the phosphate group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products:
Oxidation Products: Quinones and other oxidized derivatives
Substitution Products: Various substituted phenyl phosphates
Aplicaciones Científicas De Investigación
Tris(3-tert-butyl-4-hydroxyphenyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in drug formulations to enhance stability and shelf-life.
Mecanismo De Acción
The antioxidant properties of Tris(3-tert-butyl-4-hydroxyphenyl) phosphate are primarily due to its ability to donate hydrogen atoms from the phenolic hydroxyl groups, neutralizing free radicals and preventing oxidative damage. The compound interacts with reactive oxygen species (ROS) and other free radicals, converting them into more stable and less reactive molecules .
Comparación Con Compuestos Similares
- Tris(2,4-di-tert-butylphenyl) phosphite
- Tris(4-tert-butylphenyl) phosphate
Comparison: Tris(3-tert-butyl-4-hydroxyphenyl) phosphate is unique due to its specific structure, which provides a balance of antioxidant and UV-absorbing properties. Compared to Tris(2,4-di-tert-butylphenyl) phosphite, it offers better thermal stability and is more effective in preventing polymer degradation. Tris(4-tert-butylphenyl) phosphate, on the other hand, has similar UV-absorbing properties but may differ in its antioxidant efficiency[6][6].
Propiedades
Número CAS |
21214-39-1 |
|---|---|
Fórmula molecular |
C30H39O7P |
Peso molecular |
542.6 g/mol |
Nombre IUPAC |
tris(3-tert-butyl-4-hydroxyphenyl) phosphate |
InChI |
InChI=1S/C30H39O7P/c1-28(2,3)22-16-19(10-13-25(22)31)35-38(34,36-20-11-14-26(32)23(17-20)29(4,5)6)37-21-12-15-27(33)24(18-21)30(7,8)9/h10-18,31-33H,1-9H3 |
Clave InChI |
KNZZERRHIZAXIQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=CC(=C1)OP(=O)(OC2=CC(=C(C=C2)O)C(C)(C)C)OC3=CC(=C(C=C3)O)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-hex-2-enyl]cyclopentan-1-ol;acetate](/img/structure/B13737432.png)
![2-Cyclohexyl-5-[5-[5-(5-cyclohexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B13737434.png)


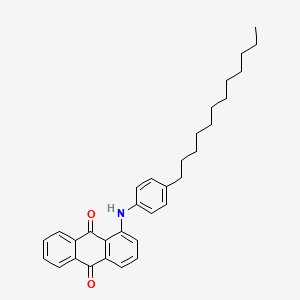
![4,4'-(6,6'-Bis(4-aminophenyl)-[9,9'-bicarbazole]-3,3'-diyl)dibenzaldehyde](/img/structure/B13737452.png)

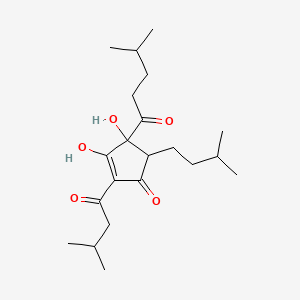
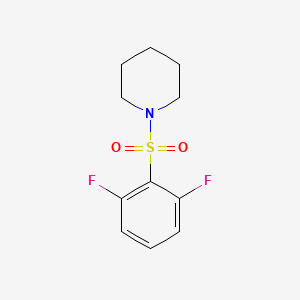

![ethyl (2E)-2-[(5E)-5-(anilinomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate](/img/structure/B13737484.png)
